Technical Guide: Suc-Ala-Ala-Val-AMC (CAS 128972-90-7)
Technical Guide: Suc-Ala-Ala-Val-AMC (CAS 128972-90-7)
An In-Depth Technical Guide to Suc-Ala-Ala-Val-AMC (CAS 128972-90-7)
Audience: Researchers, Scientists, and Drug Development Professionals. Role: Senior Application Scientist.
Optimization of Fluorogenic Elastase Assays in Drug Discovery
Executive Summary
Suc-Ala-Ala-Val-AMC (Succinyl-L-alanyl-L-alanyl-L-valine-7-amido-4-methylcoumarin) is a highly specific, fluorogenic tripeptide substrate designed for the kinetic analysis of Human Neutrophil Elastase (HNE) . Unlike non-specific ester substrates, this compound leverages the P1-specificity of elastase for valine residues to provide a direct, continuous readout of proteolytic activity.
This guide details the physicochemical properties, reaction mechanisms, and optimized experimental protocols for utilizing Suc-Ala-Ala-Val-AMC in high-throughput screening (HTS) and kinetic profiling.
Physicochemical Properties & Handling
Understanding the intrinsic properties of CAS 128972-90-7 is critical for assay reproducibility. The hydrophobic nature of the AMC fluorophore and the peptide backbone requires precise solvent handling to avoid precipitation or "inner filter" effects.
Table 1: Core Technical Specifications
| Property | Specification | Notes |
| Chemical Name | Suc-Ala-Ala-Val-AMC | N-Succinyl-Ala-Ala-Val-7-amido-4-methylcoumarin |
| CAS Number | 128972-90-7 | Unique identifier for the Val-derivative |
| Molecular Formula | ||
| Molecular Weight | 516.54 g/mol | |
| Purity Grade | Critical for kinetic accuracy | |
| Solubility | DMSO (up to 25 mM) | Poor solubility in water; requires organic co-solvent |
| Excitation ( | 350 – 380 nm | Peak typically at 354 nm or 380 nm depending on pH |
| Emission ( | 440 – 460 nm | Blue fluorescence (Peak ~460 nm) |
| Storage | -20°C (Desiccated) | Protect from light; stable for 1 year solid, 6 months in DMSO |
Expert Insight: Always prepare a high-concentration stock (e.g., 10-20 mM) in anhydrous DMSO. Avoid freeze-thaw cycles of the stock solution, as moisture ingress can hydrolyze the succinyl ester or the amide bond spontaneously over time.
Mechanism of Action
The utility of Suc-Ala-Ala-Val-AMC relies on the specific proteolytic cleavage of the amide bond between the C-terminal Valine and the AMC reporter.
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Quenched State: In its intact peptide form, the AMC moiety is covalently bound, shifting its electron density and significantly quenching its fluorescence yield.
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Enzymatic Recognition: HNE recognizes the aliphatic Valine side chain at the P1 position (S1 subsite of the enzyme).[1]
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Hydrolysis: The enzyme catalyzes the hydrolysis of the amide bond.
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Signal Generation: Free 7-amino-4-methylcoumarin (AMC) is released. The removal of the electron-withdrawing peptide group restores the fluorophore's high quantum yield.
Figure 1: Enzymatic Reaction Pathway
Caption: Schematic of the fluorogenic hydrolysis. HNE cleaves the Val-AMC amide bond, releasing the fluorescent reporter.
Experimental Protocol: HNE Kinetic Assay
This protocol is designed for a 96-well black-walled microplate format. It is self-validating through the inclusion of a standard curve and negative controls.
4.1 Reagent Preparation
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Assay Buffer: 100 mM HEPES (pH 7.5), 500 mM NaCl, 0.05% Tween-20.
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Why High Salt? HNE is a cationic protein. High ionic strength (500 mM NaCl) prevents the enzyme from adsorbing to the plastic walls of the microplate and mimics the ionic environment of azurophilic granules.
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Substrate Stock: 20 mM Suc-Ala-Ala-Val-AMC in DMSO.
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Enzyme Stock: Recombinant Human Neutrophil Elastase (dilute to 200 nM in Assay Buffer just before use).
4.2 Step-by-Step Workflow
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Standard Curve Generation (Self-Validation):
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Prepare a dilution series of free AMC (0 to 100 µM) in Assay Buffer.
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Measure fluorescence to convert RFU (Relative Fluorescence Units) to molar product concentration. This accounts for instrument gain and inner-filter effects.
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Enzyme Reaction Setup:
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Blank Wells: Add 90 µL Assay Buffer.
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Test Wells: Add 80 µL Assay Buffer + 10 µL HNE (Final 20 nM).
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Inhibitor Wells (Optional): Add 70 µL Buffer + 10 µL Inhibitor + 10 µL HNE.
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Initiation:
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Add 10 µL of Substrate Working Solution (e.g., 1 mM diluted from stock) to all wells.
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Final Substrate Concentration: 100 µM.
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Kinetic Read:
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Immediately place in plate reader pre-warmed to 37°C.
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Read Ex/Em 380/460 nm every 30 seconds for 30 minutes.
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Figure 2: Assay Workflow Logic
Caption: Operational workflow for HNE activity assay using Suc-Ala-Ala-Val-AMC.
Data Analysis & Troubleshooting
Calculating Activity
Do not rely solely on RFU. Use the AMC standard curve slope (
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: Velocity (
) - : Slope of the linear portion of the reaction curve.
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Free AMC contamination or substrate hydrolysis | Check stock purity; prepare fresh working solution; keep on ice. |
| Non-Linear Kinetics | Substrate depletion or Enzyme instability | Reduce enzyme concentration; ensure |
| Low Signal | Inner Filter Effect or pH mismatch | Dilute substrate; verify Buffer pH is 7.5–8.0. |
| Variation between wells | Pipetting error or Enzyme adsorption | Use 0.05% Tween-20; use low-binding tips. |
Applications in Drug Development[6][7]
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Inhibitor Screening: Suc-Ala-Ala-Val-AMC is ideal for screening serine protease inhibitors (e.g., Sivelestat) for COPD and Cystic Fibrosis therapeutics.
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Selectivity Profiling: By comparing rates against other substrates (e.g., Suc-Ala-Ala-Pro-Phe-AMC for Chymotrypsin), researchers can establish the selectivity profile of a drug candidate.
References
- Bieth, J. G. (1986). Elastases: Catalytic mechanisms and biological activity.
- Nakajima, K., & Powers, J. C. (1979). Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase. Journal of Biological Chemistry, 254(10), 4027-4032.
